N-(3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted with an ethyl group at position 4, a phenoxymethyl group at position 5, and a sulfanyl acetamide moiety linked to a 3-chlorophenyl group. The 1,2,4-triazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . Key structural elements influencing its bioactivity include:
- 3-Chlorophenyl group: Provides electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets.
- Ethyl substituent: Balances solubility and steric effects on the triazole ring.
Properties
Molecular Formula |
C19H19ClN4O2S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-2-24-17(12-26-16-9-4-3-5-10-16)22-23-19(24)27-13-18(25)21-15-8-6-7-14(20)11-15/h3-11H,2,12-13H2,1H3,(H,21,25) |
InChI Key |
MORZIOCHKNRWGB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Sulfanylacetamide Moiety: The final step involves the coupling of the triazole intermediate with a sulfanylacetamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group, leading to different reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and thiols.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
Aromatic vs. Heterocyclic Substituents: The naphthyl group in compound 6m increases lipophilicity but may reduce solubility compared to the target compound’s phenoxymethyl group .
Electron-Withdrawing vs. Methoxy groups (e.g., ) increase electron density, which may alter metabolic stability or enzymatic interactions .
Functional Group Impact: Aminomethyl groups (e.g., 7h) enable hydrogen bonding, possibly enhancing target affinity but increasing susceptibility to oxidation . Amino substituents on the triazole ring () improve solubility but may reduce stability under acidic conditions .
Anti-Exudative Activity ():
Triazole acetamides with furan-2-yl substituents demonstrated anti-exudative activity comparable to diclofenac sodium at 10 mg/kg. The target compound’s phenoxymethyl group may similarly enhance membrane permeability, though its efficacy remains untested .
Orco Agonist Activity ():
VUAA-1 and OLC-12, featuring pyridinyl and isopropylphenyl groups, act as olfactory receptor co-receptor (Orco) agonists. The target compound’s phenoxymethyl group may lack the necessary basicity for similar ion-channel modulation .
Antimicrobial Potential:
Compounds with chlorophenyl groups (e.g., m) often exhibit antimicrobial activity due to halogen-mediated interactions with bacterial enzymes. The target compound’s 3-chlorophenyl group aligns with this trend .
Biological Activity
N-(3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure incorporates a triazole ring, which is a well-known pharmacophore in medicinal chemistry.
Chemical Structure
The compound can be described by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21ClN4O2S |
| Molecular Weight | 394.91 g/mol |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that related compounds showed strong antifungal effects against various strains of Candida and Escherichia coli . The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, which is critical for maintaining cell membrane integrity.
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range . The mechanism of action typically involves the modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal and bacterial metabolism.
- Receptor Binding : It can bind to receptors that modulate cell signaling pathways associated with cancer progression.
- Cell Membrane Disruption : By affecting membrane integrity in microbial cells, it leads to cell death.
Study 1: Antifungal Activity
A comparative study of various triazole derivatives revealed that compounds similar to this compound exhibited antifungal activity against Candida albicans and Staphylococcus aureus. The study utilized the disk diffusion method to assess efficacy, showing significant inhibition zones compared to control .
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that triazole derivatives could significantly reduce cell viability. For example, one study reported an IC50 of 1.9 µg/mL for a closely related compound against HCT-116 cells, indicating potent anticancer properties .
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Antifungal | Candida albicans | 10.0 | Ergosterol synthesis inhibition |
| Antibacterial | Escherichia coli | 15.0 | Cell wall synthesis disruption |
| Anticancer | HCT-116 | 1.9 | Apoptosis induction via signaling pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
